molecular formula C7H12ClNO2 B13936893 2-Chloro-1-(2,2-dimethyl-1,3-oxazolidin-3-yl)ethan-1-one CAS No. 52836-39-2

2-Chloro-1-(2,2-dimethyl-1,3-oxazolidin-3-yl)ethan-1-one

Cat. No.: B13936893
CAS No.: 52836-39-2
M. Wt: 177.63 g/mol
InChI Key: INIGHNDBZDORCR-UHFFFAOYSA-N
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Description

OXAZOLIDINE, 3-(CHLOROACETYL)-2,2-DIMETHYL- is a heterocyclic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is notable for its diverse applications in various fields, including pharmaceuticals, industrial chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OXAZOLIDINE, 3-(CHLOROACETYL)-2,2-DIMETHYL- typically involves the reaction of 2,2-dimethyl-1,3-propanediol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The resulting product is purified through distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .

Mechanism of Action

The mechanism of action of OXAZOLIDINE, 3-(CHLOROACETYL)-2,2-DIMETHYL- involves its interaction with specific molecular targets, such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This mechanism is particularly relevant in the development of enzyme inhibitors and other therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

OXAZOLIDINE, 3-(CHLOROACETYL)-2,2-DIMETHYL- is unique due to its chloroacetyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through substitution reactions. This versatility makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

52836-39-2

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

2-chloro-1-(2,2-dimethyl-1,3-oxazolidin-3-yl)ethanone

InChI

InChI=1S/C7H12ClNO2/c1-7(2)9(3-4-11-7)6(10)5-8/h3-5H2,1-2H3

InChI Key

INIGHNDBZDORCR-UHFFFAOYSA-N

Canonical SMILES

CC1(N(CCO1)C(=O)CCl)C

Origin of Product

United States

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